2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-25-17-7-2-3-8-18(17)26-14-19(24)21-11-13-23-12-9-16(22-23)15-6-4-5-10-20-15/h2-10,12H,11,13-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMGPVRKJKYYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the pyrazole ring : This is achieved through the reaction of pyridin-2-amine with appropriate reagents to form the 3-(pyridin-2-yl)-1H-pyrazole moiety.
- Linkage to the acetamide : The pyrazole is then coupled with an acetamide group, which is substituted with a methoxyphenoxy group to yield the final product.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
Antitumor Activity
Studies have shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridinyl-pyrazole have been reported to display promising antitumor activity with IC50 values ranging from 1 to 10 μM against human tumor cell lines such as A549 (lung cancer), DU145 (prostate cancer), and KB (oral cancer) .
The proposed mechanism of action for this compound involves:
- Inhibition of specific signaling pathways : Compounds containing the pyridine and pyrazole moieties often interfere with pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
- Induction of apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of related compounds:
-
Study on Cytotoxicity : A study involving a series of pyridine-based compounds demonstrated that modifications in the substituents significantly impacted their cytotoxicity. The compound exhibited a GI50 value of approximately 5 μM against A549 cells, indicating potent antitumor activity .
Compound Cell Line GI50 (μM) Compound A A549 5 Compound B DU145 7 Compound C KB 4 - In Vivo Efficacy : In animal models, derivatives similar to this compound have shown reduced tumor growth rates when administered at doses ranging from 10 mg/kg to 50 mg/kg, demonstrating their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Acetamide Moieties
2-(Benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS: 1448048-10-9)
- Key Differences: Replaces the methoxyphenoxy group with a benzylthio (-S-CH₂C₆H₅) substituent. The pyrazole ring is substituted with a trifluoromethyl (-CF₃) group instead of pyridin-2-yl.
- The electron-withdrawing -CF₃ group on pyrazole could alter electronic interactions in binding pockets compared to the electron-rich pyridyl group .
Molecular Data :
Property Value Molecular Formula C₁₅H₁₆F₃N₃OS Molecular Weight 343.4 g/mol
2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)acetamide (CAS: 1005950-09-3)
- Key Differences :
- Incorporates a fused pyrazolo-pyrimidine ring system instead of a simple pyridyl-pyrazole.
- The acetamide is linked to a methyl-substituted pyrazole.
- Implications :
Molecular Data :
Property Value Molecular Formula C₂₄H₂₁N₇O₃ Molecular Weight 455.5 g/mol
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Key Differences: Contains a chloroacetamide linker and a cyano-substituted pyrazole. Lacks the methoxyphenoxy and pyridyl groups.
- This compound is a precursor to insecticides (e.g., Fipronil derivatives), suggesting acetamide-pyrazole hybrids may have agrochemical applications .
Compounds with Methoxyphenoxy Groups
N-(2-(2-Methoxyphenoxy)ethyl)-3-(9H-carbazol-8-yloxy)prop-2-en-1-amine
- Key Differences :
- Replaces the acetamide linker with a propen-1-amine chain and adds a carbazole moiety.
- Implications: The carbazole group introduces planar aromaticity, which may enhance DNA intercalation or topoisomerase inhibition. The absence of a pyrazole ring limits direct comparison but highlights the versatility of methoxyphenoxy groups in drug design .
Data Table: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
